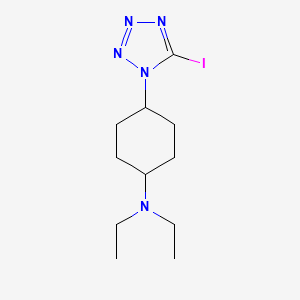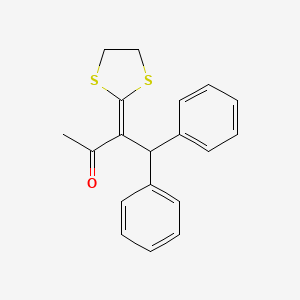
N,N-Diethyl-4-(5-iodo-1H-tetrazol-1-yl)cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-4-(5-iodo-1H-tetrazol-1-yl)cyclohexan-1-amine is a chemical compound that features a tetrazole ring substituted with an iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyclohexanone with diethylamine to form the corresponding imine, which is then subjected to cyclization with sodium azide and iodine to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-4-(5-iodo-1H-tetrazol-1-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the tetrazole ring or the cyclohexane moiety.
Substitution: The iodine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide or silver nitrate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various halogenated derivatives .
Applications De Recherche Scientifique
N,N-Diethyl-4-(5-iodo-1H-tetrazol-1-yl)cyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-4-(5-iodo-1H-tetrazol-1-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes or receptors in a similar manner. This interaction can modulate biological pathways, leading to various pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Diethyl-4-(5-chloro-1H-tetrazol-1-yl)cyclohexan-1-amine
- N,N-Diethyl-4-(5-bromo-1H-tetrazol-1-yl)cyclohexan-1-amine
- N,N-Diethyl-4-(5-fluoro-1H-tetrazol-1-yl)cyclohexan-1-amine
Uniqueness
N,N-Diethyl-4-(5-iodo-1H-tetrazol-1-yl)cyclohexan-1-amine is unique due to the presence of the iodine atom, which can impart distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development .
Propriétés
Numéro CAS |
919097-81-7 |
|---|---|
Formule moléculaire |
C11H20IN5 |
Poids moléculaire |
349.21 g/mol |
Nom IUPAC |
N,N-diethyl-4-(5-iodotetrazol-1-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C11H20IN5/c1-3-16(4-2)9-5-7-10(8-6-9)17-11(12)13-14-15-17/h9-10H,3-8H2,1-2H3 |
Clé InChI |
NRIYLHKZOKNNKL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1CCC(CC1)N2C(=NN=N2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1H-Indene-5,6-diylbis(oxy)]bis(triethylsilane)](/img/structure/B14191287.png)

![7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14191292.png)

![3-(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B14191307.png)

![2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine](/img/structure/B14191314.png)
![5-(4-Bromobutyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B14191318.png)



